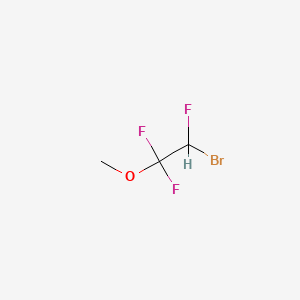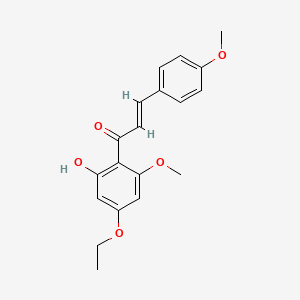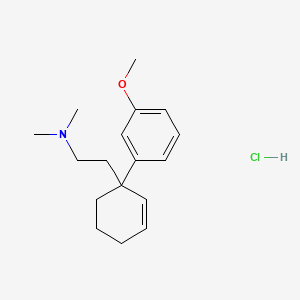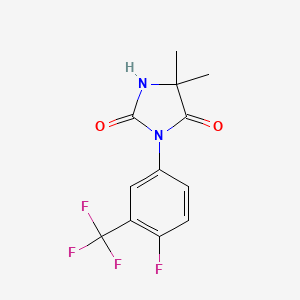
Roflurane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roflurane: (INN, USAN, code name DA-893) is a chemical compound with the following properties:
IUPAC name: 2-Bromo-1,1,2-trifluoro-1-methoxyethane
Molecular formula: CHBrFO
Molar mass: 192.96 g/mol
Preparation Methods
Unfortunately, detailed synthetic routes and reaction conditions for Roflurane are not widely documented. it falls into the category of halogenated hydrocarbons and was likely synthesized through halogenation reactions. Industrial production methods remain undisclosed.
Chemical Reactions Analysis
Roflurane may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are not well-documented, but its chemical structure suggests potential reactions. Major products formed from these reactions would depend on the specific conditions employed.
Scientific Research Applications
Despite not being marketed, Roflurane has scientific research applications:
Anesthesia Research: Investigated as an inhalational anesthetic, this compound’s properties were studied for potential clinical use.
Neuropharmacology: Its effects on neuronal receptors and neurotransmitter systems were explored.
Mechanism of Action
The precise mechanism by which Roflurane exerts its effects remains speculative. It likely interacts with neuronal receptors, including GABA, glutamate, and glycine receptors, modulating their activity .
Comparison with Similar Compounds
Roflurane can be compared to other halogenated anesthetics, such as isoflurane . Isoflurane, for instance, also acts as a positive allosteric modulator of GABAA receptors .
Properties
CAS No. |
679-90-3 |
|---|---|
Molecular Formula |
C3H4BrF3O |
Molecular Weight |
192.96 g/mol |
IUPAC Name |
2-bromo-1,1,2-trifluoro-1-methoxyethane |
InChI |
InChI=1S/C3H4BrF3O/c1-8-3(6,7)2(4)5/h2H,1H3 |
InChI Key |
YOQYDUAUSFAUER-UHFFFAOYSA-N |
SMILES |
COC(C(F)Br)(F)F |
Canonical SMILES |
COC(C(F)Br)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Roflurane; oflurano; Rofluran; Rofluranum; DA 893; DA-893; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















